Halofuginone lactate
Description
Derivation from Febrifugine
Halofuginone (B1684669) is a synthetic analog of febrifugine, a quinazolinone alkaloid. nih.govguidetopharmacology.org Febrifugine was originally isolated from the roots of the Chinese herb Dichroa febrifuga, a plant used for centuries in traditional Chinese medicine to treat malarial fevers. nih.govwikipedia.orgscitechdaily.com This natural product, also known as dichroin B, was identified as the active component responsible for the plant's antimalarial effects. nih.govnih.gov Halofuginone is a halogenated derivative of febrifugine, meaning it has been chemically modified to include halogen atoms, a process that often alters the biological activity and potency of a compound. wikipedia.orgfcad.comchemicalbook.com
Derivation from Febrifugine
Discovery Trajectory and Serendipitous Findings
The discovery of halofuginone's diverse biological activities was not the result of a targeted drug discovery program. nih.gov Instead, its therapeutic potential beyond its initial use as a coccidiostat in veterinary medicine was largely uncovered through serendipity. wikipedia.orgnih.gov While initially recognized for its antiprotozoal properties, subsequent research unexpectedly revealed its potent anti-fibrotic capabilities. nih.gov This accidental discovery paved the way for extensive investigation into its effects on various diseases characterized by fibrosis and other pathological conditions. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H23BrClN3O6 |
|---|---|
Molecular Weight |
504.8 g/mol |
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;2-hydroxypropanoic acid |
InChI |
InChI=1S/C16H17BrClN3O3.C3H6O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;1-2(4)3(5)6/h5-6,8,14-15,19,23H,1-4,7H2;2,4H,1H3,(H,5,6)/t14-,15+;/m0./s1 |
InChI Key |
GATQERNJKZPJNX-LDXVYITESA-N |
Isomeric SMILES |
CC(C(=O)O)O.C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |
Canonical SMILES |
CC(C(=O)O)O.C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
7-bromo-6-chloro-3,3-(3-hydroxy-2-piperidyl)acetonyl-4(3H)-quinazolinone-hydrolactate halofuginone lactate |
Origin of Product |
United States |
Mechanistic Insights into Halofuginone Lactate Action
Primary Molecular Target: Prolyl-tRNA Synthetase (ProRS) Inhibition
The most direct molecular action of halofuginone (B1684669) is its physical interaction with and inhibition of glutamyl-prolyl-tRNA synthetase (EPRS), a bifunctional enzyme that charges both glutamyl and prolyl tRNAs with their respective amino acids. harvard.edu Research has specified that halofuginone selectively targets the prolyl-tRNA synthetase (ProRS) domain of this enzyme. harvard.edunih.gov This inhibition is the foundational event that triggers a cascade of downstream cellular responses. harvard.edufcad.com
Halofuginone acts as a competitive inhibitor of prolyl-tRNA synthetase. nih.govmedchemexpress.com It physically occupies the active site of the enzyme, competing directly with the substrate, proline. nih.govplos.org Structural and kinetic studies have revealed that halofuginone binds within the catalytic pocket, effectively blocking the enzyme's function. nih.gov Its binding mode involves occupying both the proline-binding pocket and the pocket that accommodates the A76 adenosine (B11128) of the tRNA molecule. medchemexpress.commdpi.com Specifically, the piperidine (B6355638) ring of halofuginone occupies the same site as the pyrrolidine (B122466) ring of proline, while its quinazolinone group interacts with the tRNA-binding pocket. mdpi.com This dual-site occupancy makes it a potent inhibitor. medchemexpress.comnih.gov The inhibition is reversible and can be overcome by the addition of excess proline, which confirms the competitive nature of the interaction. harvard.edunih.govplos.org
| Parameter | Description | Supporting Evidence |
|---|---|---|
| Inhibitor | Halofuginone (HF) | A derivative of febrifugine. nih.gov |
| Target Enzyme | Prolyl-tRNA Synthetase (ProRS) domain of EPRS | Selectively inhibits the ProRS domain. harvard.edu |
| Mechanism | Competitive Inhibition | Competes with proline for the enzyme's active site. nih.govplos.org |
| Binding Site | Proline-binding pocket | The piperidine ring of HF mimics the pyrrolidine ring of proline. mdpi.com |
| tRNA-binding pocket | The quinazolinone group of HF binds to the A76 adenosine pocket. mdpi.com | |
| Reversibility | Reversible | Effects are rescued by the addition of exogenous proline. harvard.edunih.gov |
The primary and immediate consequence of ProRS inhibition by halofuginone is the failure to attach proline to its cognate transfer RNA (tRNAPro). This leads to a rapid intracellular accumulation of "uncharged" prolyl-tRNAs—tRNA molecules that are not carrying their specific amino acid. harvard.edufcad.compreprints.org Under normal conditions, the pool of charged tRNAs is readily available for protein synthesis. By blocking this charging step, halofuginone effectively mimics a state of proline starvation within the cell, regardless of the actual availability of free proline. harvard.edunih.gov This buildup of uncharged tRNAPro serves as a critical stress signal, alerting the cell to an insufficiency in the building blocks required for translation. nih.govresearchgate.net
The accumulation of uncharged tRNAs is the specific trigger for a highly conserved cellular stress pathway known as the Amino Acid Starvation Response (AAR) or, more broadly, the Integrated Stress Response (ISR). harvard.edunih.govfcad.comnih.gov In this pathway, uncharged tRNAs bind to and activate a protein kinase called General Control Nonderepressible 2 (GCN2). nih.gov GCN2 activation leads to its autophosphorylation and the subsequent phosphorylation of a key protein called eukaryotic initiation factor 2 alpha (eIF2α). nih.govnih.gov This phosphorylation event is a central control point in the ISR, initiating a cascade of adaptive cellular changes to cope with the perceived amino acid scarcity. nih.govresearchgate.net Studies have shown that treatment with halofuginone leads to a dose-dependent increase in the phosphorylation of eIF2α, comparable to the levels seen during actual amino acid starvation. nih.gov
The phosphorylation of eIF2α by the activated GCN2 kinase has a profound impact on protein synthesis. It leads to a transient, global reduction in the initiation of mRNA cap-dependent translation. nih.gov This general shutdown of protein production helps conserve resources during a period of perceived nutrient stress. biorxiv.org However, the translation of a specific subset of mRNAs, such as that for Activating Transcription Factor 4 (ATF4), is paradoxically increased. researchgate.netembopress.org
Activation of the Amino Acid Starvation Response (AAR) Pathway
Modulation of Transforming Growth Factor-β (TGF-β) Signaling Pathways
Beyond its direct effect on protein synthesis, halofuginone also modulates critical cell signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway, which is heavily implicated in fibrosis and tissue remodeling. nih.govmdpi.com
Halofuginone's anti-fibrotic effects are largely attributed to its ability to interfere with TGF-β signaling. nih.govmdpi.com It does not appear to affect the levels of the TGF-β receptor itself but acts on downstream components of the pathway. nih.govresearchgate.net The key point of intervention is the inhibition of the phosphorylation of Smad3, a critical intracellular transducer of the TGF-β signal. nih.govmdpi.comharvard.edu Upon binding of TGF-β to its receptor, receptor kinases phosphorylate Smad2 and Smad3. nih.gov This phosphorylation is a prerequisite for their association with Smad4, and the subsequent translocation of this complex to the nucleus to regulate the transcription of target genes, including collagen type I. nih.govmdpi.com By preventing or reducing the phosphorylation of Smad3, halofuginone effectively blocks this signaling cascade, leading to a decrease in the expression of fibrotic genes. nih.govmdpi.compreprints.org This inhibitory action on Smad3 phosphorylation has been observed in various cell types, including fibroblasts and myoblasts. nih.govpreprints.org Some evidence suggests this may occur, at least in part, through the activation of the PI3K/Akt and MAPK/ERK pathways. mdpi.com
| Pathway Component | Effect of Halofuginone | Mechanism/Consequence |
|---|---|---|
| TGF-β Ligand/Receptor | No significant change in expression levels. nih.govresearchgate.net | Indicates the target is downstream in the signaling cascade. nih.gov |
| Smad3 Phosphorylation | Inhibited/Reduced. nih.govmdpi.comharvard.edu | Prevents the activation of Smad3. nih.gov |
| Smad2/3-Smad4 Complex Formation | Inhibited. nih.gov | The activated complex cannot form without phosphorylated Smad3. nih.gov |
| Nuclear Translocation of Smad Complex | Prevented. mdpi.com | Blocks the transcription factor from reaching its target genes. mdpi.com |
| Target Gene Expression (e.g., Collagen Type I) | Reduced. nih.govmdpi.com | Results in an anti-fibrotic effect. preprints.org |
Regulation of Smad Nuclear Translocation and Gene Transcription
Halofuginone lactate (B86563) exerts significant control over the TGF-β signaling pathway by targeting the Smad family of proteins, which are critical intracellular mediators. Upon activation by TGF-β receptors, receptor-regulated Smads (R-SMADs), such as Smad2 and Smad3, are phosphorylated. mdpi.com These phosphorylated R-SMADs then form a complex with the common mediator Smad4, which subsequently translocates to the nucleus to regulate the transcription of target genes. mdpi.commdpi.complos.org
Halofuginone has been shown to inhibit the TGF-β-dependent phosphorylation of Smad3. mdpi.comresearchgate.net This inhibition prevents the formation of the Smad3/Smad4 complex and its subsequent translocation into the nucleus. mdpi.comnih.gov By blocking this critical step, halofuginone effectively downregulates the transcription of TGF-β target genes, including those involved in the synthesis of extracellular matrix proteins like collagen type I. mdpi.com Research indicates that halofuginone can reduce the expression of TGF-β target genes that promote bone metastases, such as PTHrP, CTGF, CXCR4, and IL11. researchgate.net In some cell types, halofuginone has been observed to upregulate the expression of genes like TGFβRI and SMAD3. plos.org
Role in Attenuating Fibroblast-to-Myofibroblast Transition
A key event in the development of fibrosis is the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix (ECM) deposition. mdpi.comresearchgate.net Halofuginone lactate has demonstrated a potent ability to inhibit this transition. mdpi.comresearchgate.netresearchgate.net
This anti-fibrotic effect is largely a consequence of its interference with the TGF-β/Smad3 signaling pathway. mdpi.comresearchgate.net By inhibiting Smad3 phosphorylation, halofuginone prevents the downstream signaling cascade that drives the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-positive myofibroblasts. mdpi.comresearchgate.netresearchgate.net Consequently, the production of ECM components, a hallmark of fibrosis, is significantly reduced. mdpi.comncats.io Studies have shown that halofuginone can decrease the expression of fibrotic markers such as α-SMA, fibronectin, and type I collagen in various fibroblast cell types. researchgate.net
Impact on Inhibitory Smad7 Expression
The TGF-β signaling pathway is negatively regulated by inhibitory Smads, particularly Smad7. dovepress.comnih.gov Smad7 competes with R-Smads for binding to the activated type I receptor, thereby preventing their phosphorylation and subsequent signaling. mdpi.com
Halofuginone has been found to elevate the expression of the inhibitory Smad7 in a variety of cell types, including fibroblasts, hepatic stellate cells, pancreatic stellate cells, tumor cells, and myoblasts. mdpi.comnih.gov By increasing the levels of Smad7, halofuginone introduces a block in the TGF-β signaling cascade. dovepress.comnih.gov This upregulation of Smad7 is a key mechanism through which halofuginone exerts its anti-fibrotic effects, as it effectively dampens the pro-fibrotic signals mediated by TGF-β. dovepress.comresearchgate.net Some studies suggest that while halofuginone increases Smad7 mRNA, the inhibition of TGF-β signaling may also occur through mechanisms independent of Smad7. nih.gov
Interactions with Other Key Signaling Cascades
Beyond its well-documented effects on the TGF-β/Smad pathway, this compound also modulates other critical signaling cascades, further contributing to its diverse biological activities.
Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway Regulation
The PI3K/Akt pathway is a crucial signaling network that governs fundamental cellular processes, including cell growth, proliferation, and survival. genome.jp Halofuginone has been shown to influence this pathway, although the effects can be context-dependent.
In muscle cells, halofuginone has been reported to promote the phosphorylation of Akt. nih.gov This activation of Akt was found to be linked to the inhibition of Smad3 phosphorylation, suggesting a crosstalk between the PI3K/Akt and TGF-β pathways. nih.gov Conversely, in colorectal cancer cells, halofuginone treatment has been shown to downregulate the Akt/mTORC1 signaling pathway, leading to an inhibition of cell proliferation and glucose metabolism. oncotarget.comnih.govresearchgate.net This suggests that halofuginone's impact on the PI3K/Akt pathway can vary depending on the cell type and the specific cellular context.
Modulation of Receptor-Operated and Store-Operated Calcium Channels
Calcium ions (Ca2+) are ubiquitous second messengers that control a multitude of cellular processes. Calcium entry into cells is tightly regulated by various ion channels, including receptor-operated calcium channels (ROCCs) and store-operated calcium channels (SOCCs). nih.gov
This compound has been identified as a potent modulator of these calcium channels. medchemexpress.commedchemexpress.com It has been shown to inhibit both receptor-operated Ca2+ entry (ROCE) and store-operated Ca2+ entry (SOCE) in various cell types, including pulmonary artery smooth muscle cells. researchgate.netmedchemexpress.com This blockade of Ca2+ channels contributes to its vasodilatory effects. medchemexpress.commedchemexpress.com By attenuating the increase in intracellular calcium concentration, halofuginone can influence cellular responses that are dependent on calcium signaling. researchgate.net
Activation of Voltage-Gated Potassium (Kv) Channels
This compound has been identified as a potent pulmonary vasodilator, an effect partially attributed to its ability to modulate ion channel activity. medchemexpress.commedchemexpress.com Research indicates that halofuginone activates voltage-gated potassium (Kv) channels. medchemexpress.commedchemexpress.compreprints.org In pulmonary artery smooth muscle cells, this activation leads to an increase in Kv currents. medchemexpress.compreprints.org This action contributes to its vasodilatory properties by influencing the membrane potential of smooth muscle cells. medchemexpress.commedchemexpress.com In addition to activating Kv channels, halofuginone also blocks various calcium channels, including voltage-gated, receptor-operated, and store-operated Ca2+ channels, which further supports its effects on vasodilation. medchemexpress.commedchemexpress.comresearchgate.net
Influence on Cellular Metabolic and Stress Responses
This compound exerts profound effects on cellular metabolism and stress response pathways. It triggers a transcriptional program that alters the expression of numerous genes involved in signal transduction, transcriptional regulation, and metabolic homeostasis. nih.gov
A primary mechanism of halofuginone's action is the activation of the Integrated Stress Response (ISR), a crucial cellular pathway for coping with various stresses. mdpi.comrupress.org The ISR is initiated by four main kinases—PERK, GCN2, HRI, and PKR—that respond to different cellular insults. rupress.orgnih.gov Halofuginone specifically activates the GCN2 kinase. rupress.orgembopress.orgelifesciences.org
The activation of GCN2 by halofuginone is a consequence of its inhibitory effect on glutamyl-prolyl-tRNA synthetase (EPRS). rupress.orgharvard.eduresearchgate.net By binding to the prolyl-tRNA synthetase (ProRS) domain of EPRS, halofuginone mimics proline starvation, leading to an accumulation of uncharged prolyl-tRNAs. harvard.eduresearchgate.net This accumulation is sensed by GCN2, which then becomes activated through autophosphorylation. researchgate.netresearchgate.net
Activated GCN2 phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). nih.govharvard.edunih.gov This phosphorylation event reduces global protein synthesis to conserve resources and selectively enhances the translation of specific mRNAs, most notably that of the activating transcription factor 4 (ATF4). researchgate.netresearchgate.net ATF4, in turn, upregulates a suite of genes involved in amino acid biosynthesis, autophagy, and resistance to oxidative stress, forming the core of the cellular recovery program. nih.govmdpi.comresearchgate.net Studies have demonstrated that halofuginone treatment leads to increased phosphorylation of eIF2α and subsequent induction of ATF4 and its target genes, such as DDIT3 and TRIB3. nih.govnih.govspandidos-publications.com
Table 1: this compound's Effect on the Integrated Stress Response (ISR) Pathway
| Component | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| Prolyl-tRNA Synthetase (ProRS) | Inhibition | Competitive binding, mimicking proline starvation. | rupress.orgharvard.edu |
| GCN2 Kinase | Activation | Senses accumulation of uncharged tRNA, leading to autophosphorylation. | rupress.orgelifesciences.orgresearchgate.net |
| eIF2α | Increased Phosphorylation | Phosphorylated by activated GCN2. | harvard.edunih.govspandidos-publications.com |
| Global Protein Synthesis | Attenuation | A direct consequence of eIF2α phosphorylation. | embopress.orgresearchgate.net |
| ATF4 Transcription Factor | Increased Expression/Activation | Translation is selectively enhanced following eIF2α phosphorylation. | nih.govresearchgate.net |
Halofuginone demonstrates a dual regulatory role on autophagy, a cellular recycling process, depending on the nutritional status of the cell. nih.govnih.gov This modulation is intricately linked to nutrient-sensing signaling pathways. nih.gov
Under nutrient-rich conditions, halofuginone induces autophagic flux. nih.govnih.gov It achieves this by downregulating the Akt/mTORC1 signaling pathway, which is a known inhibitor of autophagy. nih.govnih.gov The inhibition of mTORC1 leads to the activation of ULK1 (Unc-51 like autophagy activating kinase 1), a key initiator of autophagy, through the downregulation of its inhibitory phosphorylation site at Ser757. nih.govresearchgate.net This promotes the formation of autophagosomes. nih.gov
The influence of halofuginone extends to the central pathways of glucose metabolism, again in a manner dependent on nutrient availability and linked to its effects on autophagy. nih.govspandidos-publications.com
In nutrient-replete environments, halofuginone suppresses aerobic glycolysis, a process often exploited by cancer cells known as the Warburg effect. oncotarget.comnih.gov This suppression is mediated through the downregulation of the Akt/mTORC1 signaling pathway. oncotarget.comresearchgate.net Key players in glycolysis, including glucose transporter 1 (GLUT1) and hexokinase-2 (HK-II), are downregulated upon halofuginone treatment. researchgate.netoncotarget.com This leads to a reduction in glucose uptake and a slower glycolytic flux. oncotarget.comresearchgate.net
In nutrient-poor conditions, halofuginone inhibits gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. nih.gov This effect, like the inhibition of glycolysis, has been shown to be dependent on the autophagy protein Atg7. nih.gov Specifically, the expression of key gluconeogenic enzymes such as PCB and PCK2 is affected. nih.gov
By modulating glycolysis, halofuginone directly impacts cellular respiration and lactate production. Treatment with halofuginone results in slower rates of not only the glycolytic flux but also the glucose-derived tricarboxylic acid (TCA) cycle flux. oncotarget.comresearchgate.net This indicates a broad suppression of glucose-based energy metabolism.
A direct consequence of inhibiting glycolysis is a reduction in the production of its end product, lactate. biorxiv.org Studies have shown that halofuginone treatment leads to decreased lactate levels. researchgate.net This effect is significant as lactate is not merely a waste product but also a key molecule in various cellular processes. frontiersin.org Furthermore, research has pointed to severe defects in mitochondrial activity, such as oxidative dysfunction and ATP synthesis, in certain pathological conditions, and while direct, extensive evidence is still developing, halofuginone's impact on metabolic pathways suggests it may influence mitochondrial functions. mdpi.com Pharmacological activation of the GCN2 branch of the ISR by halofuginone has been shown to promote adaptive mitochondrial elongation. elifesciences.orgresearchgate.net
Halofuginone treatment influences the delicate balance of oxidation and reduction reactions within the cell, known as redox homeostasis. nih.govresearchgate.net A notable effect is the induction of reactive oxygen species (ROS). oncotarget.comresearchgate.net
This increase in ROS is linked to a decrease in the levels of the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). oncotarget.comresearchgate.net NADPH is a critical reducing agent that helps protect cells from oxidative damage by neutralizing ROS. oncotarget.com Its production is heavily reliant on the pentose (B10789219) phosphate pathway (PPP). Halofuginone treatment has been shown to inactivate glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the PPP, thereby reducing NADPH production and shifting the cellular redox balance towards an oxidative state. oncotarget.comresearchgate.net This disruption of redox homeostasis is a significant aspect of halofuginone's cellular impact. researchgate.netnih.gov
Table 2: this compound's Influence on Cellular Metabolism and Stress
| Cellular Process | Effect of this compound | Key Mediators/Observations | Reference |
|---|---|---|---|
| Autophagy (Nutrient-Rich) | Induction | Inhibition of Akt/mTORC1 pathway; Activation of ULK1. | nih.govnih.gov |
| Autophagy (Nutrient-Poor) | Inhibition | Inhibition of LKB1/AMPK pathway; Inactivation of ULK1. | nih.gov |
| Glycolysis (Nutrient-Rich) | Inhibition | Downregulation of GLUT1 and HK-II; Slower glycolytic flux. | researchgate.netoncotarget.com |
| Gluconeogenesis (Nutrient-Poor) | Inhibition | Atg7-dependent mechanism. | nih.gov |
| TCA Cycle | Slower Flux | Reduced entry of glucose-derived metabolites. | oncotarget.comresearchgate.net |
| Lactate Production | Decrease | Consequence of glycolysis inhibition. | researchgate.netbiorxiv.org |
| Redox Homeostasis | Shift to Oxidative State | Increased ROS generation; Decreased NADPH levels via G6PD inhibition. | oncotarget.comresearchgate.net |
Preclinical Research on Therapeutic Modalities
Antifibrotic Therapeutic Potential in Animal Models
Halofuginone (B1684669) lactate (B86563), a quinazolinone alkaloid derivative of febrifugine, has demonstrated significant antifibrotic properties in a variety of preclinical animal models. mdpi.compreprints.org Its primary mechanism of action is the inhibition of collagen type I synthesis, a key factor in the pathogenesis of fibrotic diseases. ontosight.aimolnova.comcapes.gov.brgoogle.com This has positioned it as a compound of interest for therapeutic applications in conditions characterized by excessive connective tissue deposition, such as scleroderma, liver cirrhosis, and pulmonary fibrosis. ontosight.aicapes.gov.brgoogle.com
Halofuginone lactate exerts its antifibrotic effects primarily by targeting the synthesis and remodeling of the extracellular matrix (ECM), with a pronounced inhibitory effect on collagen production. nih.gov The compound has been shown to interfere with the transforming growth factor-β (TGF-β) signaling pathway, which is a central regulator of ECM production. ontosight.aicapes.gov.br Specifically, it can block the TGF-β-mediated activation of Smad3, a key transcription factor involved in collagen gene expression. capes.gov.brnih.gov
Research has consistently highlighted Halofuginone's specific and potent inhibition of collagen type I synthesis. molnova.commedchemexpress.comahajournals.org Studies have demonstrated that it acts at the genetic level, reducing the promoter activity of type I collagen genes and thereby decreasing the messenger RNA (mRNA) levels of collagen α1(I). mdpi.comcapes.gov.br
The effects of Halofuginone on other collagen types appear to be differential. Several studies have reported that Halofuginone specifically inhibits collagen type α1(I) gene expression without affecting the expression of collagen type II or type III. ahajournals.orgcore.ac.uk However, other research in the context of uterine leiomyoma xenografts found no significant changes in the transcript or protein levels of either collagen I or III following treatment. oup.com This suggests that the compound's effects may be context-dependent, varying by cell type and the specific pathological condition being modeled.
| Collagen Type | Effect | Mechanism | Source |
|---|---|---|---|
| Collagen Type I (α1(I)) | Specific Inhibition | Inhibits gene promoter activity, reduces mRNA levels, blocks TGF-β/Smad3 signaling. | mdpi.commolnova.comcapes.gov.brmedchemexpress.comahajournals.org |
| Collagen Type II | No significant inhibition reported. | - | ahajournals.orgcore.ac.uk |
| Collagen Type III | Conflicting reports: No inhibition in some models, no significant change in others. | - | ahajournals.orgcore.ac.ukoup.com |
Halofuginone's influence on the ECM extends beyond the inhibition of collagen synthesis to the modulation of enzymes responsible for matrix degradation. The compound has been identified as a potent inhibitor of matrix metalloproteinase-2 (MMP-2) gene expression and activity. drugbank.comncats.ionih.gov This inhibition is thought to be mediated through the upregulation of the Egr-1 transcription factor, which then binds to the MMP-2 promoter and suppresses its activity. nih.gov
Conversely, some studies suggest that Halofuginone can also enhance collagen degradation. This is proposed to occur through an increase in collagenase activity, which is achieved by augmenting the synthesis of Tissue Inhibitors of Metalloproteinases (TIMPs). nih.gov For instance, an enhancement of TIMP-2 protein levels has been observed in some models. amazonaws.com In a study on pancreatic tumor xenografts, Halofuginone treatment was associated with an increase in MMP-2 and MMP-9 activity, alongside a decrease in MMP-13. researchgate.net These seemingly contradictory findings suggest a complex regulatory role for Halofuginone on MMPs and TIMPs that may vary depending on the tissue microenvironment and the specific pathological context, such as fibrosis versus cancer. nih.govresearchgate.net
| Molecule | Observed Effect | Model/Context | Source |
|---|---|---|---|
| MMP-2 | Inhibition of gene expression and activity. | Human breast cancer cells. | ncats.ionih.gov |
| MMP-2 | Increased activity. | Pancreatic tumor xenografts in mice. | researchgate.net |
| MMP-9 | Increased activity. | Pancreatic tumor xenografts in mice. | researchgate.net |
| MMP-13 | Decreased activity. | Pancreatic tumor xenografts in mice. | researchgate.net |
| TIMPs | Augmented synthesis. | General antifibrotic mechanism proposed. | nih.gov |
| TIMP-2 | Enhanced protein levels. | Liver myofibroblasts. | amazonaws.com |
The antifibrotic potential of this compound has been validated in several preclinical models of organ-specific fibrosis.
The tight skin (Tsk) mouse is a well-established animal model for scleroderma, a disease characterized by extensive cutaneous fibrosis. capes.gov.brnih.gov Studies using this model have shown that administration of Halofuginone can prevent the development of dermal fibrosis. capes.gov.br Both systemic and topical dermal application of the compound effectively reduced skin collagen content and skin thickness. nih.gov This was correlated with a significant, time-dependent reduction in collagen α1(I) gene expression within the skin. nih.gov Furthermore, Halofuginone was found to decrease the proliferation of dermal fibroblasts, a key cell type responsible for the excessive collagen deposition in scleroderma. nih.gov These findings underscore the potential of Halofuginone as a targeted therapy for fibrotic skin disorders. nih.gov
Organ-Specific Fibrosis Models
Hepatic and Pancreatic Fibrosis
Preclinical studies have demonstrated the anti-fibrotic efficacy of halofuginone in models of liver and pancreatic fibrosis. In animal models of hepatic fibrosis, halofuginone treatment has been shown to prevent the progression of fibrosis and, in some cases, resolve pre-existing fibrosis. mdpi.com This is achieved by reducing the synthesis of extracellular matrix (ECM) proteins, most notably collagen type I. mdpi.com The compound inhibits the transition of hepatic stellate cells (HSCs) into myofibroblasts, which are the primary cells responsible for collagen deposition in the liver. mdpi.com This inhibition is mediated through the suppression of the TGF-β/Smad3 signaling pathway. mdpi.com
Similarly, in experimental models of chronic pancreatitis, which is characterized by progressive fibrotic destruction of the pancreas, halofuginone has shown promise. frontiersin.org It inhibits the activation of pancreatic stellate cells (PSCs), the key drivers of fibrosis in the pancreas. frontiersin.org In a cerulein-induced model of chronic pancreatitis in mice, halofuginone prevented the increase in collagen synthesis and the activity of collagen cross-linking enzymes. frontiersin.org In vitro studies on cultured PSCs have confirmed that halofuginone inhibits their proliferation and the TGF-β-dependent synthesis of fibrotic markers. frontiersin.org
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Rat model of established hepatic fibrosis | Reduced levels of collagen, collagen α1(I) gene expression, and α-smooth-muscle-positive cells, leading to resolution of fibrosis and promoting liver regeneration. | Inhibition of Smad3 phosphorylation, reduction of collagen synthesis, and increased collagenase activity. | mdpi.com |
| Mouse model of cerulein-induced chronic pancreatitis | Prevented increases in collagen synthesis, collagen cross-linking enzyme activity, and other fibrotic markers. | Inhibition of Smad3 phosphorylation downstream of the TGF-β signaling pathway. | frontiersin.org |
| In vitro cultured pancreatic stellate cells (PSCs) | Inhibited PSC proliferation and TGF-β dependent increases in fibrotic protein synthesis. | Direct inhibition of PSC activation and fibrogenic activity. | frontiersin.org |
Renal Fibrosis
The anti-fibrotic properties of halofuginone have also been evaluated in preclinical models of kidney disease. In a rat model of renal fibrosis induced by 5/6 nephrectomy, halofuginone treatment was found to reduce the occurrence of renal fibrosis. Halofuginone has also been shown to be effective in animal models of drug-induced nephrotoxicity and ischemia/reperfusion injury. physiology.orgresearchgate.net In a study on gentamicin-induced acute nephrotoxicity in rats, halofuginone treatment improved renal function and reduced markers of oxidative stress and inflammation. physiology.org Similarly, in a rat model of renal ischemia/reperfusion injury, halofuginone administration reduced oxidative damage, lipid peroxidation, and inflammatory cell infiltration, thereby preserving renal function. researchgate.net The protective mechanism in the kidney is also attributed to the inhibition of the TGF-β signaling pathway and the subsequent reduction in collagen deposition. physiology.org
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Rat model of gentamicin-induced acute nephrotoxicity | Improved renal function, decreased serum blood urea (B33335) nitrogen, and reduced oxidative stress markers (malondialdehyde, myeloperoxidase activity). | Anti-inflammatory and antioxidant effects. | physiology.org |
| Rat model of renal ischemia/reperfusion injury | Reduced oxidative injury, decreased lipid peroxidation and myeloperoxidase activity, and increased glutathione (B108866) levels. | Inhibition of inflammatory response and oxidative stress. | researchgate.net |
| Rat model of 5/6 nephrectomy | Reduced occurrence of renal fibrosis. | Inhibition of TGF-β-mediated collagen synthesis. | physiology.org |
Cardiac and Arterial Remodeling in Vascular Injury Models
Halofuginone has demonstrated beneficial effects on cardiac and arterial remodeling in various preclinical models of vascular injury. In a balloon-injured rat carotid artery model, a common model for studying restenosis, halofuginone treatment led to adaptive remodeling and a reduction in intimal hyperplasia. mdpi.com It selectively inhibited the proliferation of smooth muscle cells (SMCs) while preserving the re-endothelialization process. semanticscholar.orgmdpi.com The compound was found to inhibit the production of type I collagen by adventitial fibroblasts and effectively block Smad3 phosphorylation in SMCs. medchemexpress.commdpi.com This differential effect on SMCs versus endothelial cells is a significant finding, as it suggests a potential to prevent restenosis without impairing the healing of the arterial wall. semanticscholar.org Furthermore, in a mouse model of Duchenne muscular dystrophy, halofuginone was shown to reduce fibrosis in cardiac muscle, suggesting its potential to mitigate cardiomyopathy associated with certain conditions. physiology.org
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Balloon-injured rat carotid arteries | Produced adaptive remodeling, reduced intimal hyperplasia by 66.2%, and preserved re-endothelialization. | Inhibition of Smad3 phosphorylation in smooth muscle cells and selective inhibition of type I collagen production. | mdpi.com |
| Rabbit ear model of crush injury-induced arterial intimal hyperplasia | Local administration resulted in a 50% reduction in intimal thickening. | Differential inhibitory effect on vascular smooth muscle cells versus endothelial cells and inhibition of extracellular matrix deposition. | semanticscholar.org |
| In vitro bovine aortic endothelial and smooth muscle cells | Abrogated DNA synthesis and proliferation of vascular smooth muscle cells with a smaller effect on endothelial cells. Inhibited collagen type I synthesis. | Selective antiproliferative effect on smooth muscle cells and inhibition of collagen synthesis. | semanticscholar.org |
Connective Tissue Disorders and Musculoskeletal Applications
Attenuation of Osteoarthritis Progression
Halofuginone has been investigated as a potential therapeutic agent for osteoarthritis (OA), a degenerative joint disease. In a rodent model of OA induced by anterior cruciate ligament transection (ACLT), oral administration of halofuginone was shown to protect articular cartilage from degeneration. frontiersin.org The treatment resulted in lower histologic scores of OA, indicating less severe cartilage damage. frontiersin.org The protective effects are linked to the inhibition of the TGF-β signaling pathway in the subchondral bone, which plays a crucial role in the pathogenesis of OA. frontiersin.orgnih.gov Halofuginone was found to suppress abnormal subchondral bone remodeling and excessive angiogenesis (H-type vessel formation) that are characteristic of OA. nih.govresearchgate.net It also inhibited the differentiation of Th17 cells, which are involved in promoting osteoclastic bone resorption. nih.gov
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Anterior Cruciate Ligament Transection (ACLT) mouse model | Attenuated articular cartilage degeneration, reduced proteoglycan loss, and resulted in significantly lower OARSI scores. | Inhibition of TGF-β activity and H-type vessel formation in subchondral bone. nih.govresearchgate.net | frontiersin.orgnih.gov |
| ACLT rodent models (mice and rats) | Reduced expression of collagen X and MMP-13, and increased lubricin and collagen II. Restored coupled bone remodeling. | Suppression of Th17-induced osteoclastic bone resorption and inhibition of Smad2/3-dependent TGF-β signaling. | nih.gov |
Amelioration of Muscular Dystrophies (e.g., Duchenne Muscular Dystrophy)
One of the most promising areas of preclinical research for halofuginone is in the treatment of muscular dystrophies, particularly Duchenne Muscular Dystrophy (DMD). In the mdx mouse model of DMD, halofuginone has been shown to reduce fibrosis in skeletal muscles, the diaphragm, and the heart. mdpi.comphysiology.org This anti-fibrotic effect is associated with significant functional improvements, including enhanced exercise endurance and better cardiac and respiratory function. physiology.org Halofuginone treatment in mdx mice led to a reduction in collagen content and degenerative areas in the diaphragm. mdpi.com Interestingly, it also increased the levels of utrophin, a protein that can functionally compensate for the lack of dystrophin in DMD. mdpi.comoncotarget.com Studies on the different enantiomers of halofuginone have revealed that the (+)-enantiomer is more effective than the racemic form in improving motor coordination and reducing fibrosis in mdx mice, while the (-)-enantiomer showed no significant effect. mdpi.com
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| mdx mouse model of Duchenne Muscular Dystrophy | Reduced fibrosis in limb, diaphragm, and heart muscles. Improved exercise endurance, cardiac, and respiratory function. | Inhibition of collagen synthesis and TGF-β1 pathway. physiology.org Inhibition of Smad3 phosphorylation. mdpi.com | mdpi.comphysiology.org |
| mdx mouse model (diaphragm muscle) | Significant reduction in collagen content and degenerative areas. Increase in utrophin levels. | Inhibition of Smad3 phosphorylation, leading to reduced fibrosis. mdpi.com Inverse correlation between fibrosis and utrophin levels. oncotarget.com | mdpi.comoncotarget.com |
| mdx mouse model (enantiomer study) | (+)-halofuginone was more effective than racemic halofuginone in improving motor coordination and reducing fibrosis. (−)-halofuginone had no effect. | Differential activity of enantiomers, with the (+)-form showing superior anti-fibrotic effects. | mdpi.com |
Prevention of Adhesion Formation
Postoperative adhesions, which are bands of fibrous tissue that can form after surgery, are a significant cause of morbidity. Halofuginone's ability to inhibit collagen synthesis makes it a candidate for preventing adhesion formation. In a rat uterine horn model, both intraperitoneal and oral administration of halofuginone significantly reduced the number and severity of adhesions in a dose-dependent manner. nih.gov The treatment prevented the increase in collagen α1(I) gene expression that occurs after surgical trauma. nih.govnih.gov In vitro studies using cells derived from adhesions confirmed that halofuginone directly inhibits collagen synthesis. nih.gov In a rat cecal abrasion model, halofuginone also demonstrated efficacy in reducing the formation of abdominal adhesions. nih.gov These studies suggest that by targeting the upregulation of collagen synthesis, halofuginone could be a novel agent for preventing postoperative adhesions. semanticscholar.orgnih.gov
| Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Rat uterine horn adhesion model | Significantly reduced the number and severity of adhesions in a dose-dependent manner. | Specific inhibition of collagen type I synthesis and prevention of increased collagen α1(I) gene expression. | nih.gov |
| Rat cecal abrasion model for abdominal adhesions | Significantly reduced the number and severity of adhesions. Reduced collagen content to control levels. | Inhibition of collagen α1(I) gene expression and collagen synthesis in fibroblasts from adhesions. | nih.gov |
| In vitro cells from rat uterine horn adhesions | Dose-dependent inhibition of collagen synthesis. | Direct inhibition of collagen production in adhesion-forming cells. | nih.gov |
Immunomodulatory and Anti-Inflammatory Research
This compound has demonstrated potent immunomodulatory and anti-inflammatory effects in a variety of preclinical settings. medkoo.com Its mechanism of action is multifaceted, primarily revolving around the inhibition of prolyl-tRNA synthetase, which leads to an amino acid starvation response and subsequent modulation of key inflammatory pathways. fcad.comnih.gov
Selective Inhibition of T Helper 17 (Th17) Cell Differentiation
A pivotal aspect of halofuginone's immunomodulatory activity is its ability to selectively inhibit the differentiation of T helper 17 (Th17) cells. fcad.comnih.gov Th17 cells are a subset of CD4+ T cells that play a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. nih.govharvard.edu
Halofuginone's inhibitory effect on Th17 differentiation is not mediated by the direct inhibition of TGF-β or IL-6 signaling, key cytokines for Th17 development. harvard.edu Instead, it activates the amino acid starvation response (AAR) pathway by binding to and inhibiting glutamyl-prolyl-tRNA synthetase (EPRS). nih.govharvard.edu This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of proline starvation and consequently suppressing Th17 cell development. nih.govharvard.edu This selective action is significant as it does not appear to affect other T cell subsets, such as Th1 and Th2 cells, which are vital for normal immune function. fcad.comharvard.edu
In vivo studies have substantiated these findings. For instance, in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, halofuginone treatment protected mice from the disease by inhibiting Th17 differentiation. nih.govharvard.edu Similarly, in a model of vulvovaginal candidiasis, halofuginone suppressed Th17 differentiation and reduced the production of the pro-inflammatory cytokine IL-17. harvard.edu
Regulation of Immune Cell Subsets and Autoimmune Inflammation
Beyond its specific effects on Th17 cells, this compound has been shown to regulate a broader spectrum of immune cell subsets, thereby mitigating autoimmune inflammation. Research indicates that halofuginone can modulate the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs). nih.gov
In a murine model of autoimmune arthritis, treatment with halofuginone suppressed the development of the disease by reciprocally regulating the populations of Th17 and FoxP3+ Treg cells. nih.gov This effect was associated with increased signaling of ERK and reduced expression of STAT-3 and NF-ATc1. nih.gov Furthermore, halofuginone was found to induce the expression of indoleamine 2,3-dioxygenase (IDO) in dendritic cells, which contributed to the reduced production of Th17 cells. nih.gov
The compound's ability to suppress T cell proliferation is also linked to its capacity to block proline uptake and induce apoptosis in these cells. medkoo.comresearchgate.net This suggests a mechanism involving the amino acid starvation response. nih.gov
Molecular Mechanisms in Autoimmune Arthritis Models
In experimental models of autoimmune arthritis, this compound has demonstrated therapeutic potential through various molecular mechanisms. A key mechanism is the inhibition of osteoclastogenesis, the formation of bone-resorbing cells. nih.gov
Studies have shown that halofuginone prevents the formation and activity of osteoclasts by suppressing essential transcription factors like activator protein 1 (AP-1) and NF-ATc1. nih.gov It also inhibits the cell cycle of committed osteoclast precursors. nih.gov In a murine autoimmune arthritis model, halofuginone treatment led to a reduction in the number of Th17 cells and a decrease in bone resorption. harvard.edu It also mitigated the induction of matrix metalloproteinase-13 (MMP-13), an enzyme that degrades articular cartilage, in fibroblast-like synoviocytes. harvard.edu
The anti-inflammatory effects in these models are also linked to the inhibition of the TGF-β signaling pathway, a critical regulator of inflammation and fibrosis. nih.govresearchgate.net
Antineoplastic Investigations in Experimental Cancer Models
This compound has been investigated for its potential anticancer properties in a range of preclinical cancer models. Its antineoplastic effects are attributed to its ability to inhibit tumor growth, metastasis, and angiogenesis, and to modulate the tumor microenvironment. drugbank.comdrugbank.comnih.gov
Inhibition of Tumor Growth and Metastasis
Preclinical studies have consistently shown that halofuginone can inhibit the growth and spread of various cancers. For example, in a mouse xenograft model of human uterine leiomyoma, halofuginone treatment significantly reduced tumor volume, an effect accompanied by increased apoptosis and decreased cell proliferation. oup.com Similarly, in xenograft models of Wilms tumor, prostate cancer, and colorectal cancer, halofuginone led to a significant decrease in tumor volume. oup.com
The compound has also demonstrated efficacy in inhibiting metastasis. In a mouse model of melanoma bone metastasis, halofuginone reduced both the establishment and progression of metastases. medkoo.comnih.gov It also suppressed lung metastasis in a rat model of hepatocellular carcinoma. mdpi.com The mechanisms underlying these effects include the inhibition of TGF-β signaling, which plays a crucial role in the metastatic process. nih.govnih.gov
| Cancer Model | Effect of this compound | Reference |
| Uterine Leiomyoma (xenograft) | Reduced tumor volume by 35-40% | oup.com |
| Pancreatic Cancer (xenograft) | 50% reduction in tumor growth | oup.com |
| Breast & Prostate Cancer (bone metastasis model) | Significantly reduced osteolytic lesion area and tumor burden | nih.gov |
| Melanoma (bone metastasis model) | Inhibited establishment and progression of metastases | medkoo.comnih.gov |
| Oral Squamous Cell Carcinoma (orthotopic model) | Decreased tumor volume and lymph node metastasis | frontiersin.org |
| Colorectal Cancer (xenograft) | Retarded tumor growth | nih.gov |
Suppression of Angiogenesis and Tumor Stromal Cell Development
A critical component of halofuginone's antitumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.com Halofuginone has been shown to abrogate several key steps in the angiogenic cascade, including the expression of MMP-2 by endothelial cells, basement membrane invasion, and capillary tube formation. mdpi.com
In a transgenic mouse model of mammary cancer, halofuginone treatment led to a decrease in blood vessel number in tumors. nih.gov In an acute promyelocytic leukemia mouse model, halofuginone treatment resulted in lower amounts of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor, in the bone marrow. d-nb.info
Furthermore, halofuginone impacts the tumor stroma, particularly cancer-associated fibroblasts (CAFs), which play a vital role in tumor progression. frontiersin.org It has been shown to inhibit the transition of fibroblasts to myofibroblasts, a key cell type in the tumor stroma, by inhibiting Smad3 phosphorylation. researchgate.netmdpi.com In a mouse model of oral squamous cell carcinoma, halofuginone treatment decreased collagen deposition and the expression of α-SMA, a marker for activated fibroblasts, in the tumor stroma. frontiersin.org By affecting CAFs, halofuginone can inhibit tumor migration and invasion. frontiersin.orgresearchgate.net
Induction of Programmed Cell Death (Apoptosis) Pathways
Halofuginone has been shown to induce apoptosis in various cancer cell types through multiple mechanisms. In human breast cancer cell lines, halofuginone-induced apoptosis is associated with the inhibition of cell migration. nih.gov It has also been observed to trigger apoptosis in multiple myeloma cells, even in the presence of growth factors that would typically promote survival. mdpi.comnih.gov This effect is linked to the depletion of the mitochondrial membrane potential and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com
In acute promyelocytic leukemia cell lines, apoptosis induction by halofuginone is connected to the upregulation of genes involved in cell cycle regulation. mdpi.com For malignant mesothelioma and non-small cell lung cancer cells, halofuginone triggers the apoptotic cascade via p38MAPK, leading to enhanced activation of caspase 3 and subsequent PARP cleavage. researchgate.net This process also involves the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax. researchgate.net
Furthermore, in colorectal cancer (CRC) cells, halofuginone has been found to synergistically induce caspase-dependent apoptosis. researchgate.net Specifically, it activates both caspase-9 and caspase-8 to initiate the apoptotic process. researchgate.net The induction of apoptosis by halofuginone is a recurring observation across various cancer models, highlighting its potential as a pro-apoptotic agent. nih.gov
Table 1: Mechanisms of Halofuginone-Induced Apoptosis in Different Cancer Types
| Cancer Type | Key Molecular Events |
|---|---|
| Breast Cancer | Inhibition of cell migration. nih.gov |
| Multiple Myeloma | Depletion of mitochondrial membrane potential, cleavage of PARP. mdpi.com |
| Acute Promyelocytic Leukemia | Upregulation of cell cycle regulation genes. mdpi.com |
| Malignant Mesothelioma & Non-Small Cell Lung Cancer | Activation of p38MAPK, caspase 3, and PARP cleavage; downregulation of Bcl-2 and upregulation of Bax. researchgate.net |
| Colorectal Cancer | Activation of caspase-9 and caspase-8. researchgate.net |
Inhibition of Cancer Cell Proliferation
Halofuginone consistently demonstrates the ability to inhibit the proliferation of cancer cells in a dose-dependent manner. mdpi.com In studies involving human colorectal cancer (CRC) cells, treatment with increasing concentrations of halofuginone led to a significant reduction in cell viability. oncotarget.com This anti-proliferative effect is often associated with cell cycle arrest, typically at the G1/G0 phase. researchgate.netresearchgate.net
The molecular mechanisms underlying this inhibition are multifaceted. In malignant mesothelioma and non-small cell lung cancer cells, halofuginone inhibits proliferation by targeting the STAT3 and ERK1/2 signaling pathways. researchgate.net In CRC cells, the inhibition of the Akt/mTORC1 signaling pathway is a key mechanism. researchgate.netoncotarget.com Halofuginone has also been shown to inhibit the proliferation of uterine leiomyoma cells, further underscoring its broad anti-proliferative potential. nih.gov
Modulation of Glucose Metabolism in Tumor Cells
A significant aspect of halofuginone's anti-cancer activity is its ability to modulate the altered glucose metabolism characteristic of many tumors, often referred to as the Warburg effect. spandidos-publications.commdpi.com Halofuginone has been shown to inhibit the growth of colorectal cancer (CRC) cells by suppressing the Akt/mTORC1 signaling pathway, which plays a central role in activating the Warburg effect. researchgate.netoncotarget.comspandidos-publications.com
Treatment of human CRC cells with halofuginone leads to the downregulation of key glycolytic enzymes, including glucose transporter 1 (GLUT1) and hexokinase-2 (HK2). researchgate.netnih.gov This results in a reduction of glucose uptake and a slowing of the glycolytic flux. researchgate.netnih.gov Metabolomic analysis has confirmed that halofuginone slows the rates of both glycolysis and the glucose-derived tricarboxylic acid (TCA) cycle. oncotarget.comresearchgate.net This metabolic reprogramming contributes to the inhibition of cell proliferation and the induction of apoptosis. oncotarget.com Furthermore, under nutrient-rich conditions, halofuginone inhibits glycolysis in a manner dependent on the autophagy-related protein Atg7. nih.gov
Table 2: Effects of Halofuginone on Glucose Metabolism in Colorectal Cancer Cells
| Metabolic Target | Effect of Halofuginone | Reference |
|---|---|---|
| Akt/mTORC1 Pathway | Downregulation | researchgate.netoncotarget.com |
| Glucose Transporter 1 (GLUT1) | Suppression | researchgate.netnih.gov |
| Hexokinase-2 (HK2) | Suppression | researchgate.netnih.gov |
| Glycolytic Flux | Slowed | oncotarget.comnih.gov |
| TCA Cycle Flux | Slowed | oncotarget.comresearchgate.net |
Studies in Specific Cancer Xenograft Models
In vivo studies using xenograft models of colorectal cancer (CRC) have substantiated the anti-tumor effects of halofuginone observed in vitro. Treatment with halofuginone has been shown to retard the growth of tumors in nude mice inoculated with human CRC cells. nih.govresearchgate.netresearchgate.net This inhibition of tumor growth is achieved through the regulation of the Akt/mTORC1 signaling pathway. nih.govnih.gov
Furthermore, in these xenograft models, halofuginone treatment leads to an increase in apoptosis within the tumor tissue, as demonstrated by TUNEL staining. nih.govresearchgate.net Combination therapy studies have also shown that halofuginone can work synergistically with other agents, such as artemisinin, to induce cell death in CRC models. medsci.org
Preclinical research has highlighted halofuginone's potential to sensitize lung cancer cells to conventional chemotherapeutic agents. In studies involving non-small cell lung cancer (NSCLC), halofuginone was found to inhibit proliferation, induce G0/G1 phase cell cycle arrest, and promote apoptosis. nih.gov
Significantly, halofuginone sensitizes cisplatin-resistant lung cancer organoids and cell lines to cisplatin (B142131) treatment. nih.govnih.gov The mechanism behind this sensitization involves the suppression of the PI3K/AKT and MAPK signaling pathways. nih.govnih.gov This suggests that halofuginone could be used in combination with platinum-based chemotherapies to overcome or delay the development of drug resistance. nih.gov
In pancreatic cancer models, halofuginone's primary mechanism of action appears to be the inhibition of the tumor-associated stroma. It has been shown to inhibit the activation of pancreatic stellate cells (PSCs), which are responsible for producing the dense extracellular matrix that supports tumor growth. nih.gov
In xenograft models using human pancreatic cancer cells, halofuginone inhibited tumor development and reduced collagen levels. nih.gov It also acted synergistically with the chemotherapeutic agent gemcitabine, leading to significant reductions in tumor volume by decreasing the number of stromal myofibroblasts. mdpi.comresearchgate.net This targeting of the tumor microenvironment is a key aspect of its anti-tumor effect in pancreatic cancer. researchgate.net
Glioma
Halofuginone has been investigated for its potential therapeutic effects against glioma, a type of tumor that occurs in the brain and spinal cord. oncotarget.com Preclinical studies have demonstrated its ability to inhibit tumor progression. oncotarget.comdrugbank.com In a metastatic rat brain tumor model using malignant fibrous histiocytoma cells, treatment with halofuginone resulted in a dose-dependent reduction in tumor growth and angiogenesis. nih.gov Magnetic resonance imaging (MRI) analysis showed that tumor volumes in treated rats were significantly smaller compared to controls, with reductions of 88% to 94% observed 14 days after cell implantation. nih.gov
The mechanism of action in glioma models is linked to its antiangiogenic properties. nih.gov Treatment with halofuginone inhibited tumor vascularization by 30% to 37% and also hindered vessel maturation. nih.gov In studies using C6 glioma spheroids, halofuginone demonstrated an ability to attenuate tumor growth in vivo. researchgate.net This effect is associated with its role as a potent inhibitor of collagen type α1(I) synthesis, a key component in the tumor microenvironment. nih.govresearchgate.net While the compound had no effect on the growth of C6 glioma spheroids in vitro, which lacked collagen expression, its efficacy in vivo highlights its impact on the tumor's supportive structures. researchgate.net Furthermore, research in an implanted metastatic rat brain tumor model showed that halofuginone treatment significantly prolonged the survival of the animals. nih.govnih.gov
Table 1: Summary of Preclinical Research on Halofuginone in Glioma
| Model System | Key Findings | Reported Mechanisms | Citations |
|---|---|---|---|
| Metastatic Rat Brain Tumor Model | Dose-dependent reduction in tumor growth (88-94%); prolonged survival. | Inhibition of angiogenesis and vessel maturation. | nih.gov |
| C6 Glioma Xenografts | Significant attenuation of tumor growth in vivo. | Inhibition of collagen type α1(I) synthesis. | researchgate.net |
Bladder Carcinoma
Preclinical research has established halofuginone as a potential agent against bladder carcinoma. oncotarget.comaacrjournals.org Studies using both transplantable and chemically induced mouse models of bladder carcinoma have shown that oral administration of halofuginone produces a profound anticancer effect. nih.gov This inhibitory effect was observed even when treatment was started at advanced stages of tumor development. nih.gov
Table 2: Summary of Preclinical Research on Halofuginone in Bladder Carcinoma
| Model System | Key Findings | Reported Mechanisms | Citations |
|---|---|---|---|
| Transplantable Mouse Bladder Carcinoma | Profound anticancerous effect. | Inhibition of stromal support, vascularization, and cell proliferation. | nih.gov |
| Chemically Induced Mouse Bladder Carcinoma | Inhibition of progression to malignant invasive stage; decreased blood vessel density. | Reduced expression of collagen alpha1(I) and H19 gene. | nih.gov |
Prostate Cancer
Halofuginone has demonstrated significant therapeutic potential in preclinical models of prostate cancer. oncotarget.com Research shows it can inhibit the growth of prostate cancer xenografts and reduce bone metastases. oncotarget.comoup.com In a murine model of bone metastasis, halofuginone treatment significantly reduced the tumor burden and the area of osteolytic lesions. oncotarget.com This effect was associated with a decrease in the number of osteoclasts at the tumor-bone interface. oncotarget.com
The compound's mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. oncotarget.comresearchgate.net In prostate cancer cells, halofuginone was found to reduce the phosphorylation of Smad2/3 proteins and decrease the expression of prometastatic genes regulated by TGF-β. oncotarget.com It also affects Bone Morphogenetic Protein (BMP) signaling, reducing Smad1/5/8 phosphorylation. oncotarget.com Furthermore, studies on human prostate cancer cell lines (DU145 and PC3) revealed that halofuginone can enhance cellular radiosensitivity, suggesting a potential role in combination with radiation therapy. nih.gov When used with docetaxel (B913) in prostate cancer xenografts, halofuginone acted synergistically, allowing for a significant reduction in tumor volume with a lower dose of the chemotherapy agent. researchgate.net This combination inhibited the synthesis of collagen type I and other markers of activated myofibroblasts within the tumor stroma. researchgate.net
Table 3: Summary of Preclinical Research on Halofuginone in Prostate Cancer
| Model System | Key Findings | Reported Mechanisms | Citations |
|---|---|---|---|
| Murine Bone Metastasis Model | Reduced osteolytic lesion area and tumor burden. | Inhibition of TGF-β and BMP signaling; reduced osteoclast numbers. | oncotarget.com |
| Prostate Cancer Xenografts | Inhibition of tumor growth. | Inhibition of fibroblast-to-myofibroblast transition; reduced collagen synthesis. | researchgate.net |
| Human Prostate Cancer Cell Lines | Enhanced radiosensitivity. | Decreased TGF-β receptor II protein levels. | nih.gov |
Wilms’ Tumor
Halofuginone has been evaluated for its efficacy against Wilms' tumor, the most common kidney cancer in children. oncotarget.comnih.gov In preclinical xenograft models, halofuginone demonstrated a marked ability to inhibit tumor development. nih.gov This effect was observed in tumors derived from patients at different disease stages and was consistent regardless of whether the tumor was implanted subcutaneously or orthotopically in the kidneys of nude mice. nih.gov
The primary mechanism behind its effectiveness is a significant decrease in angiogenesis, which consequently leads to the inhibition of tumor growth. nih.gov This antiangiogenic effect is accompanied by a reduction in collagen synthesis within the tumor. nih.gov Molecular analysis revealed that halofuginone treatment increased the levels of the Wilms' tumor suppressor protein (WT1). nih.gov In vitro experiments using the human Wilms' tumor cell line SK-NEP-1 confirmed that halofuginone increased the synthesis of WT1 and also reduced levels of the oncoprotein erbB2, leading to reduced cell proliferation. nih.gov Moreover, in xenograft models, halofuginone showed a synergistic effect when combined with conventional chemotherapies like vincristine (B1662923) and dactinomycin, achieving significant tumor reduction comparable to high-dose chemotherapy but with a lower dose of the cytotoxic drugs. researchgate.net
Table 4: Summary of Preclinical Research on Halofuginone in Wilms’ Tumor
| Model System | Key Findings | Reported Mechanisms | Citations |
|---|---|---|---|
| Subcutaneous & Orthotopic Xenografts | Marked inhibition of tumor development. | Decreased angiogenesis; reduced collagen synthesis; increased WT1 tumor suppressor protein levels. | nih.gov |
| Xenograft Model (Combination Therapy) | Synergistic effect with vincristine and dactinomycin, reducing tumor volume. | Inhibition of fibroblast-to-myofibroblast transition. | researchgate.net |
| SK-NEP-1 Cell Line (In Vitro) | Increased WT1 synthesis; reduced erbB2 levels; reduced cell proliferation. | Not specified. | nih.gov |
Von Hippel-Lindau-Associated Pheochromocytoma
The potential utility of halofuginone has been investigated for the treatment of tumors associated with Von Hippel-Lindau (VHL) disease, which are often highly vascular. nih.govcapes.gov.br A key study focused on VHL-associated pheochromocytoma, a tumor that expresses high levels of vascular endothelial growth factor (VEGF). capes.gov.brnih.gov In this preclinical study, pheochromocytoma tissue fragments from a VHL patient were transplanted into nude mice. capes.gov.brnih.gov
Treatment with halofuginone resulted in a marked and significant inhibition of tumor growth. capes.gov.brnih.gov After six weeks, animals in the treatment groups showed a greater than 90% reduction in mean tumor volume compared to the control group. capes.gov.brnih.gov The antitumoral effect was primarily associated with a decrease in tumor angiogenesis rather than a direct cytostatic effect on the tumor cells. capes.gov.brnih.gov In vivo MRI analysis confirmed a significant reduction in the vascular functionality of the tumors in treated animals. capes.gov.brnih.gov Immunohistochemical studies revealed decreased levels of collagen type I and reduced vascular density in the treated tumors. capes.gov.brnih.gov Furthermore, gelatinase assays of tumor extracts showed a reduction in the activity of matrix metalloproteinases MMP-2 and MMP-9, which are involved in angiogenesis. capes.gov.brnih.gov
Table 5: Summary of Preclinical Research on Halofuginone in VHL-Associated Pheochromocytoma
| Model System | Key Findings | Reported Mechanisms | Citations |
|---|---|---|---|
| Pheochromocytoma Xenograft in Nude Mice | >90% reduction in mean tumor volume; reduced tumor weight. | Reduced vascular functionality and density; decreased collagen type I levels; reduced MMP-2 and MMP-9 activity. | capes.gov.brnih.gov |
Uterine Leiomyoma
Halofuginone has been studied as a potential non-surgical therapeutic agent for uterine leiomyomas (fibroids), which are benign tumors characterized by excessive extracellular matrix deposition. nih.govnih.gov In a mouse xenograft model using human uterine leiomyoma cells, treatment with halofuginone for four weeks resulted in a significant 35-40% reduction in tumor volume. oup.comnih.gov This reduction was driven by an increase in apoptosis and a decrease in cell proliferation within the tumor tissue. oup.comnih.gov
Table 6: Summary of Preclinical Research on Halofuginone in Uterine Leiomyoma
| Model System | Key Findings | Reported Mechanisms | Citations |
|---|---|---|---|
| Human Uterine Leiomyoma Xenograft in Mice | 35-40% reduction in tumor volume. | Increased apoptosis; decreased cell proliferation. | oup.comnih.gov |
| Cultured Leiomyoma & Myometrial Cells (In Vitro) | Inhibition of cell proliferation; reduction in collagen and TGF-β1 mRNA. | Inhibition of DNA synthesis; induction of apoptosis; suppression of TGF-β1 production. | nih.govoup.com |
Antiparasitic Research in Veterinary Models
Halofuginone is a quinazolinone derivative recognized for its antiprotozoal properties, particularly in veterinary medicine. defra.gov.ukherts.ac.uk It is the active substance in commercially available products used for the prevention and treatment of diarrhea in newborn calves caused by the parasite Cryptosporidium parvum. defra.gov.ukresearchgate.netresearchgate.net
The compound exerts a cryptosporidiostatic effect, primarily acting on the free stages of the parasite, such as the sporozoite and merozoite. defra.gov.uk Research has demonstrated its efficacy in both artificial and natural infection models. defra.gov.uk Studies in calves show that treatment with this compound can significantly reduce the severity of clinical cryptosporidiosis and lower the shedding of oocysts. researchgate.netresearchgate.net However, it has been noted that treatment does not completely stop infection, and animals may still shed oocysts after the treatment course is withdrawn. researchgate.netresearchgate.net
In addition to its use against Cryptosporidium, halofuginone is also employed as a coccidiostat for the prevention of coccidiosis in poultry, such as turkeys. herts.ac.ukresearchgate.net Its mechanism of action involves inhibiting the development of specific immune cells (T helper 17 cells) and targeting a parasite enzyme crucial for protein synthesis. herts.ac.uknih.gov
Table 7: Summary of Antiparasitic Research on Halofuginone in Veterinary Models
| Animal Model | Target Parasite | Key Findings | Citations |
|---|---|---|---|
| Calves | Cryptosporidium parvum | Reduces severity of diarrhea and oocyst shedding. | defra.gov.ukresearchgate.netresearchgate.net |
| Poultry (Turkeys) | Coccidia species | Used for the prevention of coccidiosis. | herts.ac.ukresearchgate.net |
Cryptosporidiosis (e.g., Cryptosporidium parvum)
Cryptosporidiosis, caused by the protozoan parasite Cryptosporidium parvum, is a significant gastrointestinal disease, particularly in neonatal ruminants. researchgate.net Research has explored the utility of this compound in managing this condition.
Cryptosporidiostatic Activity on Parasite Developmental Stages
This compound exhibits cryptosporidiostatic activity, meaning it inhibits the growth and reproduction of the Cryptosporidium parvum parasite. nih.gov Its primary action is against the free stages of the parasite, specifically the sporozoites and merozoites. europa.eu This activity disrupts the parasite's life cycle, reducing the severity of the infection. By targeting these motile stages, this compound helps to control the proliferation of the parasite within the host's intestines. researchgate.net Studies have shown that this inhibitory effect leads to a reduction in oocyst shedding, which is a key measure of infection intensity. ufrgs.br
The timing of administration appears to be crucial for maximal efficacy. Research suggests that this compound is most effective when given before or concurrently with infection, targeting the sporozoites, and up to 48 hours after inoculation, targeting the merozoites. europa.eu Its effectiveness diminishes once the parasites have invaded the intestinal cells. europa.eu
In Vitro Efficacy in Cell Culture Models
In vitro studies using cell culture models, such as the human ileocecal adenocarcinoma cell line (HCT-8), have provided further insights into the anti-cryptosporidial activity of this compound. frontiersin.orgfrontiersin.org These studies allow for a controlled assessment of the compound's direct effects on the parasite and host cells.
One study established an IC90 (the concentration required to inhibit 90% of parasite growth) of 4.5 µg/ml for halofuginone against Cryptosporidium parvum. europa.eu Another in vitro investigation evaluated the effectiveness of several anti-cryptosporidial agents and found that this compound significantly suppressed merozoite egress from host cells. frontiersin.orgfrontiersin.org However, this study also noted a significant drop in host cell viability when treated with this compound compared to controls. frontiersin.org Further analysis of the host cell cycle revealed that treatment with this compound led to a significant decrease in cells in the G1 phase and a significant increase in cells in the S phase. frontiersin.org
**Interactive Table: In Vitro Efficacy of this compound against *Cryptosporidium parvum***
| Parameter | Finding | Source |
|---|---|---|
| IC90 | 4.5 µg/ml | europa.eu |
| Effect on Merozoite Egress | Significantly suppressed | frontiersin.orgfrontiersin.org |
| Host Cell Viability | Significant decrease compared to control | frontiersin.org |
| Host Cell Cycle (G1 Phase) | Significant decrease | frontiersin.org |
| Host Cell Cycle (S Phase) | Significant increase | frontiersin.org |
Malaria (e.g., Plasmodium falciparum, Plasmodium berghei)
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a major global health challenge. Halofuginone has demonstrated potent activity against various stages of the malaria parasite's life cycle, making it a compound of interest in the search for new antimalarial therapies. mdpi.com
Effects on Liver and Blood Stages of Parasite Life Cycle
The malaria parasite life cycle in humans involves a clinically silent liver stage followed by a symptomatic blood stage. cdc.gov Halofuginone has shown efficacy against both of these crucial stages. mdpi.com
In the liver stage, halofuginone was found to inhibit the development of Plasmodium berghei sporozoites in HepG2 cells, a human liver cell line, with a low nanomolar potency. mdpi.comnih.gov Specifically, it exhibited an IC50 value of 17 nM for reducing the sporozoite load. mdpi.com Importantly, halofuginone does not appear to affect the initial traversal of sporozoites through host cells but rather targets essential processes in both early and late-stage parasite development within the liver cells. nih.gov
In the blood stage, halofuginone is active against all three stages of Plasmodium falciparum: the ring stages, trophozoites, and schizonts. mdpi.com This broad activity within the erythrocytic cycle is a desirable characteristic for an antimalarial drug.
Interaction with Parasite-Specific Prolyl-tRNA Synthetase
The molecular mechanism behind halofuginone's antimalarial activity has been identified as the inhibition of a crucial parasite enzyme: prolyl-tRNA synthetase (ProRS). mdpi.com This enzyme is essential for protein synthesis, and its inhibition leads to parasite death.
Halofuginone interacts strongly with the cytoplasmic prolyl-tRNA synthetase of P. falciparum (PfcPRS). nih.govmit.edu It binds to the enzyme in a manner that mimics both the amino acid proline and the 3' end of the cognate tRNA, effectively blocking the enzyme's function. researchgate.net This inhibition triggers an amino acid starvation response within the parasite. nih.govmit.edunih.gov The potent inhibition of PfcPRS, with a half-maximal inhibitory concentration (IC50) value of approximately 10 nM, underscores its role as a key target for halofuginone. researchgate.net
Interactive Table: Antimalarial Activity of Halofuginone
| Parameter | Organism/Cell Line | Finding | Source |
|---|---|---|---|
| Liver Stage Inhibition (IC50) | P. berghei in HepG2 cells | 17 nM | mdpi.com |
| Blood Stage Activity | P. falciparum | Active against ring, trophozoite, and schizont stages | mdpi.com |
| Molecular Target | P. falciparum | Cytoplasmic prolyl-tRNA synthetase (PfcPRS) | nih.govmit.edu |
| PfcPRS Inhibition (IC50) | P. falciparum | ~10 nM | researchgate.net |
Coccidiosis (e.g., Eimeria species)
Coccidiosis, caused by various species of the protozoan parasite Eimeria, is a major concern in the poultry industry and also affects other livestock. mdpi.com Halofuginone has been utilized for the control of this parasitic disease.
The drug acts on the intracellular stages of the Eimeria life cycle after the parasite has invaded the host's intestinal cells. mdpi.com It interferes with one or more stages of the parasite's development, including both asexual (schizogony) and sexual (gametogony) phases. tandfonline.com Most anticoccidial drugs target the schizont stage of development. tandfonline.com While the precise biochemical pathways targeted by many anticoccidial drugs are still under investigation, it is known that they disrupt essential processes for parasite survival and replication. tandfonline.com For instance, some drugs interfere with the parasite's folic acid pathway or energy metabolism. tandfonline.com In the context of Eimeria, halofuginone is recognized as a chemical compound approved for use in the poultry industry to combat coccidiosis. mdpi.com
Efficacy Against Various Eimeria Species
This compound has demonstrated broad-spectrum efficacy against multiple species of the protozoan parasite Eimeria, the causative agent of coccidiosis in various animals. preprints.orgresearchgate.net Preclinical research has validated its activity in poultry and ruminants. mdpi.comnih.gov
In poultry, halofuginone is effective against a range of Eimeria species. mdpi.comnih.gov Studies have confirmed its high efficacy against recent field isolates of six major chicken coccidia species: Eimeria tenella, Eimeria maxima, Eimeria acervulina, Eimeria necatrix, Eimeria brunetti, and Eimeria mivati. nih.gov Research has also highlighted its effectiveness against Eimeria mitis infections in young broiler chickens. mdpi.comnih.gov While the drug showed high efficacy against all tested species, it was noted to be slightly less effective against E. acervulina compared to the others. nih.gov
In ruminants, this compound is utilized for the control of coccidiosis. preprints.org The pathogenic species in cattle include E. bovis, E. zuernii, and E. alabamensis, while in sheep, the most pathogenic are considered to be E. ovinoidalis and E. crandallis. vettimes.com this compound has been used to manage infections caused by these species in calves and lambs. preprints.orgdergipark.org.tr
The following table summarizes the findings of a study evaluating the efficacy of halofuginone against various Eimeria species in broiler chickens.
Table 1: Efficacy of Halofuginone Against Field Isolates of Six Eimeria Species in Chickens
| Eimeria Species | Efficacy Measurement | Result |
|---|---|---|
| E. tenella | High | Highly effective (P < .01) based on weight gain, feed efficiency, morbidity, mortality, lesion scores, and oocyst production. nih.gov |
| E. maxima | High | Highly effective (P < .01) based on weight gain, feed efficiency, morbidity, mortality, lesion scores, and oocyst production. nih.gov |
| E. acervulina | Moderate to High | Effective, but less so than against other species. nih.gov |
| E. necatrix | High | Highly effective (P < .01) based on weight gain, feed efficiency, morbidity, mortality, lesion scores, and oocyst production. nih.gov |
| E. brunetti | High | Highly effective (P < .01) based on weight gain, feed efficiency, morbidity, mortality, lesion scores, and oocyst production. nih.gov |
Impact on Parasite Invasion and Development
This compound exerts its anticoccidial effect by targeting the early stages of the Eimeria life cycle, specifically interfering with parasite invasion and subsequent development. mdpi.comnih.gov Its mechanism is primarily static, meaning it inhibits the growth and replication of the parasite. dergipark.org.treuropa.eu
The compound is mainly active on the free, motile stages of the parasite, which are the sporozoites and merozoites. dergipark.org.treuropa.eu Research demonstrates that halofuginone inhibits the invasion of sporozoites into the host's intestinal cells. nih.gov This action occurs early in the life cycle, preventing the parasite from establishing an infection. mdpi.comnih.gov For instance, in Eimeria tenella, studies have shown that as the concentration of halofuginone increases, the number of sporozoites successfully invading host cells decreases. nih.gov
The following table details the observed impact of halofuginone on the invasion and development of Eimeria tenella.
| Oocyst Output | The number of oocysts produced decreased as the concentration of halofuginone increased. nih.gov |
Structural Analogs and Enantiomeric Studies of Halofuginone Lactate
Synthesis and Characterization of Halofuginone (B1684669) Enantiomers
Halofuginone, a quinazolinone alkaloid, is an analog of febrifugine, a natural product isolated from the plant Dichroa febrifuga. dntb.gov.uamdpi.com The synthesis of its optically active enantiomers, (+)-halofuginone and (-)-halofuginone, has been a subject of significant research, allowing for the investigation of their distinct biological properties. mdpi.comnih.gov
The synthesis of both enantiomers of halofuginone has been accomplished through methods such as enzymatic kinetic resolution. researchgate.net One reported synthesis relies on an enzymatic kinetic resolution (EKR)-cross metathesis (CM) sequence. researchgate.net This process has yielded enantiomeric excesses of 87% for the (+)-enantiomer and 88% for the (-)-enantiomer, which are then used as their stable dihydrobromide salts for experimental studies. nih.gov Another approach involves the conversion of L-arabinose to glycal ent-5, which is then transformed into a dibenzylpyranose derivative as a single enantiomer, leading to the production of diastereomeric piperidine (B6355638) compounds. preprints.org These synthetic routes are crucial for obtaining the individual enantiomers in a pure form, which is essential for evaluating their specific biological effects. nih.govresearchgate.net
It has been noted that under certain conditions, particularly in their free-base form in chloroform, the enantiomers can undergo C-2 isomerization. researchgate.net However, as their ammonium (B1175870) salts, the compounds are stereochemically stable. researchgate.net
Differential Biological Activities of Enantiomeric Forms
The separation of halofuginone into its distinct enantiomers has unveiled a clear disparity in their therapeutic effects, with the (+)-enantiomer consistently demonstrating superior activity in several disease models.
Variations in Efficacy Against Parasitic Pathogens
Early studies on the enantiomeric forms of halofuginone lactate (B86563) indicated differing activity against the parasite Cryptosporidium parvum, which causes diarrhea in newborn calves. mdpi.comnih.gov Research has shown that halofuginone is effective in reducing the risk of cryptosporidiosis and decreasing the intensity of diarrhea and oocyst counts. nih.gov The bromide salt of halofuginone has also demonstrated efficacy against Cryptosporidium parvum in vitro. nih.gov While one study suggested that the anti-C. parvum activity and mammalian toxicity reside within the same enantiomer, another highlighted the differential efficacy of the two forms. nih.govnih.gov
Halofuginone is also a potent antimalarial agent, acting against various stages of the Plasmodium parasite's life cycle. nih.gov It is particularly effective against P. falciparum growth in vitro and has shown curative effects in mice infected with P. berghei. nih.gov The active 2R,3S-(+) enantiomer of halofuginone was found to be more potent in inhibiting SARS-CoV-2 infectivity, with an IC50 of 12 nM compared to 28 nM for the racemic mixture. biorxiv.org The mechanism of action is believed to involve the inhibition of prolyl-tRNA synthetase (ProRS). nih.gov
| Pathogen | Halofuginone Form | Observed Effect | Reference |
|---|---|---|---|
| Cryptosporidium parvum | Racemic Halofuginone Lactate | Reduces risk of cryptosporidiosis and oocyst excretion. | mdpi.comnih.gov |
| Cryptosporidium parvum | Enantiomeric Forms | Exhibit different activity and toxicity profiles. | mdpi.comnih.gov |
| Plasmodium falciparum | Racemic Halofuginone | Active against all three stages of parasite growth in vitro. | nih.gov |
| Plasmodium berghei | Racemic Halofuginone | Inhibited sporozoite load in HepG2 cells with an IC50 of 17 nM. | nih.gov |
| SARS-CoV-2 | (+)-Enantiomer | Inhibited infectivity with an IC50 of 12 nM. | biorxiv.org |
| SARS-CoV-2 | Racemic Mixture | Inhibited infectivity with an IC50 of 28 nM. | biorxiv.org |
Disparities in Modulation of Fibrotic Pathways
Halofuginone is a known inhibitor of fibrosis and acts by targeting the transforming growth factor-beta (TGFβ) signaling pathway. mdpi.commdpi.com Specifically, it inhibits the phosphorylation of Smad3, a key downstream effector in the TGFβ pathway, thereby preventing the transcription of collagen type I. mdpi.commdpi.com This anti-fibrotic effect has been observed in various animal models of disease. dntb.gov.uamdpi.com
Studies comparing the enantiomers have revealed that the (+)-enantiomer is more potent in its anti-fibrotic action. mdpi.com In a mouse model of Duchenne muscular dystrophy (DMD), treatment with the (+)-enantiomer resulted in a more significant reduction in collagen content in the diaphragm compared to the racemic form. mdpi.comnih.gov In contrast, the (-)-enantiomer showed no significant effect on collagen levels compared to the control group. mdpi.comnih.gov The mechanism for this differential activity is thought to be related to the interaction with prolyl-tRNA synthetase, where the hydroxy group on the piperidinyl ring plays a crucial role. mdpi.comnih.gov
| Halofuginone Form | Effect on Fibrosis (mdx mice diaphragm) | Mechanism of Action | Reference |
|---|---|---|---|
| Racemic Halofuginone | Significant reduction in collagen content. | Inhibits Smad3 phosphorylation. | mdpi.comhuji.ac.il |
| (+)-Halofuginone | Superior reduction in collagen content compared to racemic form. | More potent inhibition of the fibrotic pathway. | mdpi.comnih.gov |
| (-)-Halofuginone | No significant effect on collagen content. | Ineffective at the tested dose. | mdpi.comhuji.ac.il |
Distinct Effects on Muscle Histopathology in Disease Models
The differential effects of halofuginone enantiomers are also evident in their impact on muscle histopathology in models of muscular dystrophy. dntb.gov.uahuji.ac.il In mdx mice, a model for DMD, treatment with racemic halofuginone improved motor coordination and balance. mdpi.comhuji.ac.il However, the (+)-enantiomer surpassed the effect of the racemic form in these parameters. mdpi.comhuji.ac.il The (-)-enantiomer had no observable effect and behaved similarly to the saline-treated control group. mdpi.comhuji.ac.il
Furthermore, both racemic and (+)-halofuginone led to an increase in diaphragm myofiber diameters, a positive indicator of muscle health, while the (-)-enantiomer had no such effect. huji.ac.ilnih.gov A significant reduction in degenerative areas and an increase in utrophin levels were also observed in the diaphragms of mice treated with racemic and (+)-halofuginone. huji.ac.ilresearchgate.net These findings underscore the superiority of the (+)-enantiomer in ameliorating muscle pathology. mdpi.comhuji.ac.il
| Parameter | Racemic Halofuginone | (+)-Halofuginone | (-)-Halofuginone | Reference |
|---|---|---|---|---|
| Motor Coordination (mdx mice) | Improved | Superior improvement | No effect | mdpi.comhuji.ac.il |
| Diaphragm Myofiber Diameter | Increased | Increased | No effect | huji.ac.ilnih.gov |
| Degenerative Areas in Diaphragm | Reduced | More effective reduction | No effect | huji.ac.il |
| Utrophin Levels in Diaphragm | Increased | More effective increase | No effect | huji.ac.ilresearchgate.net |
Emerging Research Avenues and Future Directions
Investigation of Novel Molecular Targets
The primary established molecular target of halofuginone (B1684669) is glutamyl-prolyl-tRNA synthetase (EPRS). harvard.edu By binding to the prolyl-tRNA synthetase (ProRS) domain of EPRS, halofuginone inhibits the charging of proline to its cognate tRNA, mimicking a state of proline starvation. harvard.edu This triggers the amino acid starvation response (AAR), a key mechanism underlying its anti-inflammatory and anti-fibrotic effects. harvard.edu
However, ongoing research seeks to identify additional molecular targets to fully comprehend the pleiotropic effects of halofuginone. One area of investigation is its impact on matrix metalloproteinases (MMPs). Studies have shown that halofuginone can inhibit the expression of MMP-2, a key enzyme involved in the degradation of the extracellular matrix, which is relevant to its anti-cancer and anti-fibrotic activities. ontosight.aidrugbank.com Conversely, in some contexts, it has been shown to upregulate MMP-2, MMP-3, and MMP-13, suggesting a complex and context-dependent regulation of ECM components. harvard.edu
Another potential target is the electron transport chain in parasites. While the precise mechanism is not fully elucidated for all protozoa, in some sporozoa, the action of related compounds is linked to the disruption of ubiquinone function in the parasite's mitochondria, a pathway distinct from that in mammalian cells. cabidigitallibrary.org Further exploration into the specific interactions of halofuginone with parasitic metabolic pathways could reveal novel targets for anti-parasitic drug development.
Exploration of Additional Signaling Pathways and Cellular Processes
Beyond its well-documented effects on the Transforming Growth Factor-β (TGF-β) and amino acid starvation response pathways, researchers are exploring other signaling cascades and cellular processes modulated by halofuginone.
The Akt/mTORC1 signaling pathway , a central regulator of cell growth, proliferation, and metabolism, has emerged as a significant target. Research has demonstrated that halofuginone can suppress the phosphorylation of key components of this pathway, including Akt, mTORC1, p70S6K, and 4EBP1, in colorectal cancer cells. researchgate.net This inhibition leads to a reduction in aerobic glycolysis (the Warburg effect) and induces autophagy. researchgate.net Specifically, halofuginone treatment has been shown to downregulate glucose transporter 1 (GLUT1) and hexokinase 2 (HK2), resulting in decreased glucose uptake and utilization. researchgate.net
The STAT3 and ERK1/2 pathways are also implicated in halofuginone's mechanism of action, particularly in cancer models. In malignant mesothelioma and non-small cell lung cancer cells, halofuginone has been shown to inhibit cell proliferation by targeting these pathways. researchgate.net Furthermore, in the context of immune modulation, halofuginone's effect on Th17 cell differentiation involves increased signaling of extracellular signal-regulated kinase (ERK) and reduced expression of signal transducer and activator of transcription 3 (STAT3). mdpi.com
The Integrated Stress Response (ISR) is another critical cellular process activated by halofuginone. By inhibiting EPRS, halofuginone induces the ISR, which can lead to the upregulation of genes like lactate (B86563) dehydrogenase (Ldh). mdpi.com This suggests a broader impact on cellular metabolism and stress adaptation that warrants further investigation.
Development of Next-Generation Halofuginone Derivatives with Enhanced Specificity
A significant hurdle in the clinical development of halofuginone has been its toxicity profile. preprints.orgpreprints.org This has spurred the development of next-generation derivatives with improved therapeutic indices. The goal is to design analogs that retain or enhance the desired therapeutic effects while minimizing adverse effects. researchgate.net
One promising derivative is halofuginol , which has demonstrated potent activity against both the liver and asexual blood stages of the malaria parasite Plasmodium berghei in mouse models. nih.govcapes.gov.br Importantly, halofuginol is better tolerated at efficacious doses compared to the parent compound, making it a promising lead for the development of new antimalarial drugs. nih.govcapes.gov.br
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research has indicated that modifications to the quinazolinone ring can impact metabolic susceptibility and antimalarial activity. preprints.org The hydroxyl group on the piperidine (B6355638) ring appears to be important for maintaining antimalarial efficacy while potentially reducing toxicity. preprints.org Researchers are also exploring the synthesis of halofuginone with different halogen salts, such as hydrochloride (HCl), to potentially improve its pharmacokinetic and pharmacodynamic properties. preprints.orgpreprints.org
Synergistic Approaches with Other Therapeutic Agents
Combining halofuginone with other therapeutic agents is a promising strategy to enhance efficacy and potentially reduce the required doses of individual drugs, thereby minimizing toxicity.
In the realm of immunosuppression, studies have shown a synergistic interaction between halofuginone and rapamycin (B549165) (RAPA) in suppressing T-cell proliferation. plos.org This suggests that halofuginone could serve as an adjuvant in RAPA-based immunosuppressive regimens, potentially allowing for lower doses of rapamycin and reducing its side effects. plos.org
Conversely, halofuginone has been found to have an antagonistic interaction with cyclosporine A (CsA) in terms of T-cell suppression. plos.org However, intriguingly, halofuginone was shown to attenuate CsA-induced kidney tubular cell death in vitro, indicating a potential role in mitigating the nephrotoxicity associated with calcineurin inhibitors. plos.org
In the context of cancer therapy, the ability of halofuginone to modulate the tumor microenvironment and inhibit signaling pathways like Akt/mTORC1 makes it an attractive candidate for combination therapies. ontosight.airesearchgate.net Its anti-angiogenic and anti-fibrotic properties could complement traditional chemotherapeutics or targeted therapies. Further research into combining halofuginone with other anticancer agents is a critical area for future investigation.
Q & A
What is the proposed mechanism of action of halofuginone lactate against Cryptosporidium parvum in neonatal ruminants?
This compound, a synthetic quinazolinone derivative, primarily targets the sporozoite and merozoite stages of C. parvum, inhibiting protozoal invasion and replication. Mechanistically, it acts as a competitive inhibitor of prolyl-tRNA synthetase (Ki = 18.3 nM), disrupting protein synthesis in the parasite . Additionally, it modulates host pathways by suppressing TGF-β signaling, which may reduce intestinal inflammation and enhance mucosal repair . Preclinical studies highlight its stage-specific activity, making it suitable for prophylactic and early therapeutic use .
What is the standard dosing regimen for this compound in experimental cryptosporidiosis studies, and how is it administered?
The standard protocol involves oral administration at 0.1–0.12 mg/kg body weight daily for 7 days, initiated within the first 24–48 hours post-birth in neonates. This regimen is derived from dose-response trials showing optimal reduction in oocyst shedding without significant toxicity . For example, in calves, 0.1 mg/kg for 7 days reduced oocyst excretion by 60–80% compared to controls, though clinical efficacy against diarrhea remains inconsistent . Administration via milk replacer or oral solutions ensures bioavailability, but precise dosing is critical due to its narrow therapeutic index .
How do researchers address contradictions in this compound’s efficacy across experimental models?
Contradictory findings (e.g., oocyst reduction vs. lack of clinical improvement) are analyzed through systematic reviews and meta-analyses. For instance, Silverlås et al. (2009) reconciled disparities by distinguishing prophylactic vs. therapeutic use: prophylactic administration reduces oocyst shedding (OR = 0.6), while therapeutic efficacy against diarrhea is less consistent due to delayed treatment initiation . Confounding factors like co-infections (e.g., rotavirus) and host immunity are controlled via stratified randomization in trials .
What methodological considerations are critical when designing in vitro vs. in vivo studies to evaluate this compound’s anti-cryptosporidial activity?
- In vitro models : Use C. parvum HCT-8 cell cultures to assess direct antiparasitic activity (e.g., IC₅₀ values). Recent studies compare halofuginone with nitazoxanide and paromomycin, noting its superior inhibition of sporozoite invasion (98% at 10 nM) .
- In vivo models : Neonatal ruminants (calves, lambs) are preferred for translational relevance. Key endpoints include oocyst counts (quantified via modified Ziehl-Neelsen staining), fecal consistency scores, and mortality rates. Blinded, placebo-controlled designs minimize bias, as seen in Aydogdu et al. (2018), where halofuginone reduced oocysts by 75% vs. paromomycin’s 60% .
What are the limitations of this compound as a prophylactic agent, and how do study designs account for post-treatment oocyst recurrence?
Post-treatment recurrence of oocyst shedding occurs in 15–30% of cases, likely due to incomplete eradication of cryptic life stages. Trials address this by extending observation periods beyond treatment (e.g., 14–21 days post-dose) and measuring IgG responses to assess residual immunity . Combination therapies with disinfectants (e.g., p-chloro-m-cresol) or immunomodulators are explored to enhance sustained efficacy .
What are the primary outcome measures used to assess this compound’s efficacy in cryptosporidiosis trials?
- Primary endpoints :
- Oocyst shedding (oocysts per gram of feces, quantified via microscopy or qPCR).
- Clinical scoring: Diarrhea severity (scale: 0–3), dehydration, and weight gain.
- Secondary endpoints :
How does this compound compare to paromomycin in reducing oocyst shedding and clinical symptoms in controlled trials?
In a head-to-head trial (n=20 calves), halofuginone (0.1 mg/kg) reduced oocyst counts by 75% vs. paromomycin’s 60% (p<0.05), though both improved stool consistency comparably . However, paromomycin’s aminoglycoside properties raise concerns about antimicrobial resistance, whereas halofuginone’s protozoal specificity minimizes off-target effects . Meta-analyses confirm halofuginone’s superior prophylactic efficacy (OR = 0.27–0.6) but note paromomycin’s utility in refractory cases .
What strategies are employed to mitigate this compound’s narrow therapeutic index in preclinical studies?
- Dose optimization : Pharmacokinetic studies identify 0.1 mg/kg as the threshold for efficacy without toxicity (e.g., esophageal irritation at >0.2 mg/kg ).
- Adjunct therapies : Co-administration with rehydration solutions or probiotics (e.g., Lactobacillus spp.) mitigates gastrointestinal side effects .
- Toxicity monitoring : Serum biomarkers (e.g., lactate dehydrogenase) track subclinical toxicity in longitudinal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
